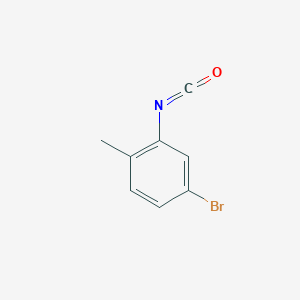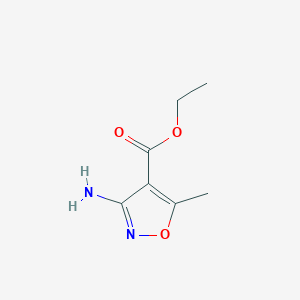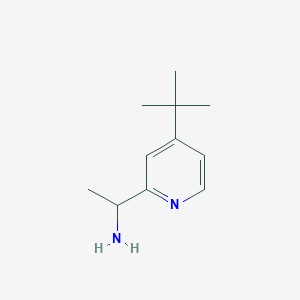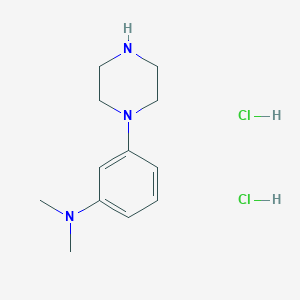
4-Bromo-2-isocyanato-1-methylbenzene
説明
4-Bromo-2-isocyanato-1-methylbenzene, also known as 4-Bromo-2-cyano-1-methylbenzene, is an organic compound commonly used in synthetic organic chemistry. It is a colorless, water-soluble liquid with a pungent odor and a melting point of -3.3 °C. This compound is a versatile reagent and is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
Thermochemistry of Halogen-Substituted Methylbenzenes
Research on halogen-substituted methylbenzenes, including compounds like 4-Bromo-2-isocyanato-1-methylbenzene, has focused on their thermochemical properties. Studies involve experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, with calculations using quantum-chemical methods. Group-additivity procedures estimate vaporization enthalpies and enthalpies of formation (Verevkin et al., 2015).
Liquid-phase Oxidation of Methylbenzenes
The liquid-phase oxidation of methylbenzenes, such as this compound, has been catalyzed using a cobalt-copper-bromide system in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivity. The research examines various reaction sites and conditions, demonstrating the versatility of these compounds in chemical synthesis (Okada & Kamiya, 1981).
Sonication in Phase-transfer Catalysis
Sonication has been applied to enhance the reaction rate in the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene with sodium sulfide. This method uses a multi-site phase-transfer catalyst (MPTC) and demonstrates the impact of various operating conditions, like agitation speed and temperature, on the reaction's efficiency. Such insights are crucial for optimizing the use of halogen-substituted methylbenzenes in industrial processes (Abimannan, Selvaraj & Rajendran, 2015).
Antioxidant Interaction Studies
The compound 4-bromo-1-isothiocyanato-2-methylbenzene, closely related to this compound, has been investigated for its antioxidant activity, particularly in the context of cancer treatment. This study incorporates computational investigations and docking simulations to understand the compound's interactions and potential in pharmaceutical applications (Richa et al., 2020).
Synthesis of Aziridines
The synthesis of N-(1R,2S)-2-(bromo-3-oxo-1,3-diphenylpropyl)-4-methylbenzene sulfonamide, involving compounds like this compound, has been demonstrated using a three-component reaction. This research offers insights into the creation of complex organic molecules, highlighting the significance of halogen-substituted methylbenzenes in synthetic chemistry (Basha & Anwar, 2020).
Safety and Hazards
作用機序
Target of Action
It’s known that brominated compounds often target benzylic positions in organic molecules .
Mode of Action
4-Bromo-2-isocyanato-1-methylbenzene: likely interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile (the bromine atom in this case) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that brominated compounds can influence various biochemical pathways depending on their specific targets .
Result of Action
The compound’s interaction with its targets could lead to various molecular and cellular changes depending on the specific targets and pathways involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
4-bromo-2-isocyanato-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNWDXOGBBIMGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)





![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)


![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)
